molecular formula C16H22N4OS B2374515 3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-37-5

3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B2374515
CAS RN: 688793-37-5
M. Wt: 318.44
InChI Key: ZDXFERBEJSVBDL-UHFFFAOYSA-N
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Description

3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one, also known as compound X, is a novel small molecule that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthetic Methods and Structural Variations

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones (also referred to as 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones) involves various methods. Researchers have explored both starting from a preformed pyrimidine ring or a pyridine ring. These synthetic approaches are crucial for obtaining diverse structural variations of the compound .

Biological Activity and Receptor Ligands

Pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit biological activity due to their resemblance to nitrogen bases found in DNA and RNA. Researchers have investigated their interactions with various receptors in the body. These compounds are considered privileged heterocyclic scaffolds for drug discovery . Notably, some drugs based on similar structures have already reached the market, such as piritrexim isethionate (used in bladder and urethral cancer treatment) and pipemidic acid (an antibiotic active against certain bacteria) .

Antibacterial Properties

While specific studies on the compound “3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” are limited, related pyrido[2,3-d]pyrimidin-7(8H)-ones have been evaluated for antibacterial activity. Researchers have synthesized and tested derivatives to assess their effectiveness against Gram-negative and Gram-positive bacteria .

Enzyme Inhibition

Pyrido[2,3-d]pyrimidin-7(8H)-ones have been studied as inhibitors of cyclin-dependent kinases (CDKs). These enzymes play essential roles in cell cycle regulation, and inhibiting them can be relevant for cancer therapy. Researchers investigate the binding affinity and selectivity of these compounds toward specific CDK isoforms .

Other Therapeutic Applications

Exploration of additional therapeutic applications is ongoing. Researchers may investigate the compound’s effects on other biological targets, such as enzymes, receptors, or signaling pathways. These studies could reveal novel applications beyond the ones mentioned above.

properties

IUPAC Name

3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c21-15-13-7-5-8-17-14(13)18-16(22)20(15)12-6-11-19-9-3-1-2-4-10-19/h5,7-8H,1-4,6,9-12H2,(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXFERBEJSVBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCN2C(=O)C3=C(NC2=S)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

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